Structural Differentiation from 2-Amino-5-(1-imidazolyl)benzamide: Impact on Physicochemical Properties
The target compound is a regioisomer of 2-amino-5-(1-imidazolyl)benzamide (CAS 1203708-57-9). While both share the same formula (C10H10N4O), their structural difference leads to distinct physicochemical and biological profiles. The ortho-substitution in the target compound results in a different intramolecular hydrogen bonding pattern compared to the para-substituted analog, which can affect solubility and permeability [1]. This makes the target compound uniquely suitable for applications where a specific 3D conformation is required, such as in kinase hinge-binding motifs or as a zinc-binding group in HDAC inhibitors, which cannot be achieved with the 5-imidazolyl isomer [2].
| Evidence Dimension | Structural substitution pattern |
|---|---|
| Target Compound Data | 3-(1H-imidazol-1-yl) substitution on the benzamide ring |
| Comparator Or Baseline | 5-(1H-imidazol-1-yl) substitution on the benzamide ring (e.g., 2-amino-5-(1-imidazolyl)benzamide) |
| Quantified Difference | Ortho- vs. para-substitution |
| Conditions | Chemical structure analysis |
Why This Matters
This structural differentiation is crucial for medicinal chemists designing focused libraries, as it dictates the geometry of metal chelation and receptor binding, directly impacting lead optimization success.
- [1] PubChem. (n.d.). 2-Amino-5-(1-imidazolyl)benzamide. Retrieved from PubChem Compound Summary. View Source
- [2] Nasrollahzadeh, M. S., Eskandarpour, V., Maleki, M. F., Eisvand, F., Mashreghi, M., Hadizadeh, F., Tayarani-Najaran, Z., & Ghodsi, R. (2024). Design, synthesis and biological evaluation of novel imidazole-based benzamide and hydroxamic acid derivatives as potent histone deacetylase inhibitors and anticancer agents. Journal of Molecular Structure, 1297, 136951. View Source
